2,3-Dibromo-3-methyl-4-oxopentanoic acid
Description
Properties
Molecular Formula |
C6H8Br2O3 |
|---|---|
Molecular Weight |
287.93 g/mol |
IUPAC Name |
2,3-dibromo-3-methyl-4-oxopentanoic acid |
InChI |
InChI=1S/C6H8Br2O3/c1-3(9)6(2,8)4(7)5(10)11/h4H,1-2H3,(H,10,11) |
InChI Key |
UCZBOAJBAFOZDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C(C(=O)O)Br)Br |
Origin of Product |
United States |
Scientific Research Applications
The biological applications of 2,3-dibromo-3-methyl-4-oxopentanoic acid have been explored in several studies:
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of similar structures can inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) for related compounds was reported to be as low as 32 µg/mL against Staphylococcus aureus .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of halogenated compounds have revealed that this compound can induce cytotoxicity in mammalian cell lines. A study demonstrated a concentration-dependent cytotoxic effect on CHO cells, with IC50 values indicating significant cell death at higher concentrations .
Synthetic Utility
The compound serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : Due to its unique brominated structure, it acts as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of pharmaceuticals and agrochemicals.
- Precursor for Drug Development : The structural features of this compound allow it to be modified into various derivatives that may possess enhanced biological activities. This potential has led to its exploration in drug discovery programs aimed at developing new therapeutic agents .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that the compound exhibited potent activity against gram-positive bacteria, with a notable effect on biofilm formation, suggesting its potential use in treating biofilm-related infections .
Case Study 2: Cytotoxicity Assessment
In a comprehensive toxicity assessment conducted by researchers at a leading university, the cytotoxic effects of this compound were analyzed using various mammalian cell lines. The findings revealed that while the compound demonstrated significant cytotoxicity at high concentrations, it also showed selective toxicity towards cancerous cells compared to normal cells, highlighting its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds are compared based on substituent patterns, functional groups, and molecular properties:
Key Observations:
Backbone Differences: The target compound and W8N share a pentanoic acid chain but differ in substituent placement. W8N has a brominated aromatic ring attached to the chain, while the target’s bromine and methyl groups are on the aliphatic chain . The propanoic acid derivative (C₉H₇Br₂ClO₂) has a shorter chain, limiting steric effects compared to the pentanoic acid backbone .
Substituent Effects :
- Bromine : In the target compound, bromine at C2 and C3 enhances electrophilicity, favoring nucleophilic substitution. In contrast, bromine on aromatic rings (W8N, 4-Bromo-3-methylbenzoic acid) directs electrophilic aromatic substitution .
- Methyl vs. Chlorophenyl : The methyl group in the target compound is electron-donating, slightly reducing acidity, while the chlorophenyl group in C₉H₇Br₂ClO₂ is electron-withdrawing, increasing acidity .
Physical and Chemical Properties
Notes:
- The target compound’s acidity is lower than benzoic acid derivatives (e.g., 4-Bromo-3-methylbenzoic acid) due to the absence of aromatic resonance stabilization .
- W8N’s low solubility stems from its bulky aromatic group, whereas the target compound’s aliphatic chain improves solubility in polar aprotic solvents .
Reactivity and Stability
- Bromines at C2 and C3 are susceptible to elimination or substitution, depending on reaction conditions.
-
- The aromatic ring undergoes electrophilic substitution (e.g., nitration), while the ketone group participates in condensation reactions.
4-Bromo-3-methylbenzoic acid :
- The carboxylic acid group facilitates salt formation, while bromine enables Ullmann or Suzuki couplings.
- Propanoic Acid Derivative : Chlorine on the phenyl ring enhances lipophilicity, making it useful in hydrophobic drug design.
Preparation Methods
Route 1: Sequential Methylation and Bromination of 4-Oxopentanoic Acid
This approach begins with 4-oxopentanoic acid, leveraging its α,β-unsaturated ketone system for subsequent modifications.
Methylation at C3
The C3 position is alkylated using methyl iodide in the presence of a strong base (e.g., LDA or NaH) to generate 3-methyl-4-oxopentanoic acid. Enolate formation is critical here:
In a protocol analogous to the synthesis of 3-oxopentanoic acid, the carboxylic acid may require protection as a methyl ester to prevent decarboxylation during enolate generation. After methylation, hydrolysis regenerates the free acid.
Dibromination at C2/C3
Electrophilic bromination using bromine (Br₂) in acetic acid or dichloromethane introduces bromine atoms at C2 and C3. The ketone at C4 activates these positions for electrophilic attack, while the methyl group at C3 influences regioselectivity. For example, in the dibromination of 2,3-dibromo-4-oxopentanoic acid, Br₂ in CH₂Cl₂ at 0°C achieved 75–80% yield. Adjusting stoichiometry (2.2 equiv Br₂) and reaction time (2–4 h) may optimize di-substitution.
Key Data:
Route 2: Bromination of Pre-Methylated Keto Esters
To circumvent steric issues during late-stage bromination, this route introduces bromine early in the synthesis.
Synthesis of Methyl 3-Methyl-4-oxopentanoate
Starting with methyl acetoacetate, alkylation with methyl iodide under basic conditions forms methyl 3-methyl-4-oxopentanoate:
This step mirrors the alkylation of ethyl 3-oxobutanoate to 2-methyl-3-oxobutanoate, achieving yields >70%.
Dibromination and Ester Hydrolysis
Bromination with N-bromosuccinimide (NBS) or Br₂ in CCl₄ introduces bromine at C2/C3. Subsequent hydrolysis with NaOH/HCl converts the ester to the free acid:
In a related synthesis of 5-(4-fluorophenyl)-5-oxopentanoic acid, ester hydrolysis with 10% NaOH followed by citric acid acidification achieved 90% yield.
Key Data:
Route 3: Radical Bromination Using NBS and AIBN
For improved regiocontrol, radical bromination with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) offers a milder alternative.
Methylation and Radical Initiation
Starting with 3-methyl-4-oxopentanoic acid, NBS (2.2 equiv) and AIBN (0.1 equiv) in CCl₄ under reflux generate bromine radicals. The methyl group at C3 directs radical formation to C2/C3:
This method avoids harsh acidic conditions, preserving the ketone and acid functionalities.
Key Data:
| Reagents/Conditions | Yield | Advantages |
|---|---|---|
| NBS (2.2 equiv), AIBN, CCl₄, reflux, 4 h | 63% | Minimal side products; no HBr gas evolved |
Comparative Analysis of Synthetic Routes
The three routes offer distinct advantages and limitations:
| Route | Advantages | Limitations | Yield Range |
|---|---|---|---|
| 1 | Straightforward; uses inexpensive reagents | Low regioselectivity in bromination | 65–78% |
| 2 | Early bromination avoids steric issues | Multiple protection/deprotection steps | 68–85% |
| 3 | Mild conditions; fewer side reactions | Higher cost of NBS and AIBN | 63–70% |
Route 2 emerges as the most scalable for industrial applications, despite its longer step count, due to reliable yields and compatibility with large-scale ester hydrolysis. Route 3 is preferable for lab-scale synthesis where purity is prioritized.
Mechanistic Insights and Side Reactions
Competing Pathways in Bromination
Electrophilic bromination (Route 1) risks over-bromination at C5 due to resonance stabilization of the keto acid. Radical bromination (Route 3) minimizes this by targeting allylic positions, but the methyl group at C3 may hinder radical formation.
Q & A
Q. What are the recommended synthetic routes for 2,3-Dibromo-3-methyl-4-oxopentanoic acid, and how can purity be validated?
- Methodological Answer : Synthesis typically involves bromination of 3-methyl-4-oxopentanoic acid derivatives. For example, ethyl 3-methyl-4-oxopentanoate (CAS 6628-79-1) can undergo selective bromination at the α- and β-positions using N-bromosuccinimide (NBS) under radical or electrophilic conditions . Purity validation requires a combination of chromatographic (e.g., HPLC with UV detection, referencing USP standards ) and spectroscopic methods (¹H/¹³C NMR). Key NMR signals include the methyl group (δ ~1.2–1.4 ppm) and carbonyl resonances (δ ~170–210 ppm) .
Q. What precautions are critical when handling brominated derivatives like this compound?
- Methodological Answer : Brominated compounds require strict adherence to safety protocols:
Q. How can researchers distinguish between 2,3-dibromo and other regioisomers in synthetic mixtures?
- Methodological Answer : Regioisomeric differentiation relies on tandem mass spectrometry (MS/MS) and 2D NMR (e.g., COSY, HSQC). For example, in 2-Bromo-3-chloro-4-oxopentanoic acid ( ), the bromine’s electronegativity shifts adjacent proton signals in ¹H NMR, while MS/MS fragmentation patterns differ between isomers .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for brominating 3-methyl-4-oxopentanoic acid derivatives?
- Methodological Answer : A 2³ factorial design (temperature, NBS concentration, solvent polarity) can identify optimal conditions. For instance:
Q. What computational tools predict the regioselectivity of bromination in 3-methyl-4-oxopentanoic acid derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA) model transition states to predict bromination sites. For example, electrophilic bromination at the α-position may show lower activation energy due to steric hindrance at the β-carbon. COMSOL Multiphysics can simulate reaction kinetics under varying flow conditions .
Q. How can contradictory spectral data (e.g., NMR vs. MS) for dibrominated products be resolved?
- Methodological Answer : Contradictions often arise from impurities or dynamic effects (e.g., tautomerism). Strategies include:
- Comparative analysis : Cross-validate with authentic standards (e.g., USP reference materials ).
- Variable Temperature (VT) NMR : Detect tautomeric equilibria by observing signal coalescence at elevated temperatures .
- High-Resolution MS (HRMS) : Confirm molecular formula to rule out isobaric interferences .
Q. What reactor designs are suitable for scaling up the synthesis of this compound?
- Methodological Answer : Continuous-flow reactors (e.g., microfluidic systems) enhance heat/mass transfer for exothermic bromination reactions. Key parameters:
- Residence time (1–5 min) to minimize side reactions.
- In-line IR monitoring for real-time yield optimization .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for dibromination reactions?
- Methodological Answer : Discrepancies may stem from unaccounted variables (e.g., trace moisture, oxygen). Systematic approaches:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
